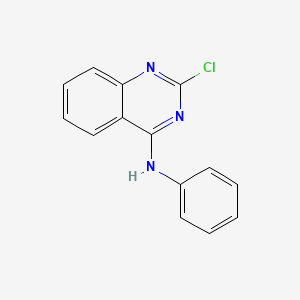

2-chloro-N-phenylquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-phenylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3/c15-14-17-12-9-5-4-8-11(12)13(18-14)16-10-6-2-1-3-7-10/h1-9H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKYWYCANLVLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro N Phenylquinazolin 4 Amine and Analogues

Classical Synthetic Routes to 4-Aminoquinazolines

The traditional and most widely employed method for the synthesis of 4-aminoquinazolines involves the nucleophilic substitution of a leaving group, typically a chlorine atom, at the C4 position of the quinazoline (B50416) ring with a primary or secondary amine. nih.gov This reaction is often carried out by reacting a 4-chloroquinazoline (B184009) derivative with the appropriate aniline (B41778) or its derivative. Electron-rich amines, such as primary aliphatic amines and hydroxy-substituted anilines, tend to react readily with 4-chloroquinazolines, providing the corresponding 4-aminoquinazolines in moderate to good yields under relatively mild conditions. nih.gov

A common starting material for these classical routes is anthranilamide or its substituted derivatives. For instance, 2-amino-5-bromobenzamide (B60110) can be synthesized by the bromination of anthranilamide using N-bromosuccinimide. nih.gov This intermediate can then undergo cyclocondensation with an appropriate aldehyde, followed by dehydrogenation and subsequent chlorination to yield a 4-chloro-6-bromo-2-substituted-quinazoline. nih.gov The final step is the N-arylation with an aniline to produce the desired 4-anilinoquinazoline (B1210976). nih.gov

Another classical approach begins with 2-aminobenzonitriles, which can be converted to 2-alkylamino N-H ketimines. These intermediates can then undergo iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation to yield quinazolines. organic-chemistry.org

Optimized Synthetic Strategies for 2-Chloro-N-phenylquinazolin-4-amine

To improve the efficiency and yield of the synthesis of 2-chloro-N-phenylquinazolin-4-amine, several optimized strategies have been developed. One such strategy involves a three-step process starting from 2-amino-4-fluorobenzoic acid and urea (B33335). scispace.com This method includes cyclization, chlorination, and finally, a nucleophilic substitution to yield the target compound with a total yield of 51%. scispace.com

The chlorination step is crucial and is often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netprepchem.com For example, 2-phenylquinazolin-4(3H)-one can be converted to 4-chloro-2-phenylquinazoline (B1330423) by refluxing with thionyl chloride and a catalytic amount of dimethylformamide. prepchem.com Similarly, phosphorus oxychloride in the presence of N,N-dimethylaniline can be used for the chlorination of quinazolin-2,4-diones. researchgate.net

Microwave-assisted synthesis has also emerged as an efficient method for the N-arylation of 4-chloroquinazolines. This technique allows for rapid and efficient reactions, often requiring reduced amounts of organic solvents, making it a more sustainable approach. nih.gov

Derivatization Strategies for Structural Modification of 2-Chloro-N-phenylquinazolin-4-amine

The structural modification of 2-chloro-N-phenylquinazolin-4-amine is a key strategy for developing new derivatives with enhanced biological activities. These modifications can be targeted at various positions of the molecule.

Modifications at the N-phenyl ring of 4-anilinoquinazolines are frequently explored to investigate structure-activity relationships. This involves introducing a variety of substituents at the ortho-, meta-, or para-positions of the aniline ring. nih.gov A base-free N-arylation protocol has been developed that is compatible with anilines bearing either electron-donating or electron-withdrawing groups, leading to the corresponding N-arylated derivatives in high yields. nih.gov For example, reactions of 6-bromo-4-chloro-2-phenylquinazoline (B1524381) with 3-chloro-, 4-fluoro-, and 4-methoxyaniline have been shown to produce the respective products in yields ranging from 92% to 96%. nih.gov

The quinazoline ring itself offers multiple sites for modification. The presence of a halogen, such as bromine, at the C6 position and an aryl group at the C2 position has been associated with increased antiproliferative activity. nih.gov The synthesis of 6-halo-2-phenyl-substituted 4-anilinoquinazolines is therefore of significant interest. nih.gov

Furthermore, the 2-position of the quinazoline ring can be functionalized. For instance, N-substituted 2-chloroquinazoline-4-amines can be reacted with another primary amine to yield N²,N⁴-disubstituted quinazoline-2,4-diamines. digitellinc.com The introduction of dimethoxy groups at the 6- and 7-positions of the quinazoline ring has also been explored in the synthesis of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives. researchgate.netresearchgate.net

The generation of chemical libraries of quinazoline derivatives is a common practice in drug discovery to screen for a wide range of biological activities. This involves the systematic introduction of diverse chemical groups at various positions of the quinazoline scaffold. For example, a series of 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives have been synthesized by starting with the substitution of urea on morpholine (B109124) hydrochloride, followed by cyclization with substituted anthranilic acids, chlorination, and finally, reaction with different substituted anilines. nih.gov This approach allows for the creation of a library of compounds with varied substituents on the N-phenyl ring. nih.gov

Catalytic and Green Chemistry Approaches in Quinazoline Synthesis

In recent years, there has been a growing emphasis on the development of catalytic and green chemistry approaches for the synthesis of quinazolines to minimize environmental impact and improve efficiency. researchgate.net

Catalytic Methods:

Transition-metal catalysis: Various transition metals, including copper, iron, cobalt, and ruthenium, have been utilized as catalysts in quinazoline synthesis. nih.govnih.govacs.org Copper-catalyzed cascade reactions of (2-bromophenyl)methylamines with amidine hydrochlorides or amides offer a convenient route to quinazolines. organic-chemistry.org Cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones or nitriles also provide an environmentally benign pathway to these heterocycles. nih.gov Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines is another efficient method. acs.org

Iodine catalysis: Molecular iodine has been shown to catalyze the amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant. organic-chemistry.orgnih.gov

Green Chemistry Approaches:

Solvent-free and microwave-assisted reactions: The use of microwave irradiation and solvent-free conditions, often in the presence of a catalyst like phosphotungstic acid, provides a rapid and high-yielding synthesis of quinazoline derivatives. researchgate.net

Use of green solvents and catalysts: Ionic liquids, such as butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl₄]), have been used as recyclable catalysts in one-pot, solvent-free syntheses of quinazolines. nih.govnih.gov Methanol has been employed as both a C1 source and a green solvent in the copper-catalyzed synthesis of quinazolinones from 2-aminobenzamide. researchgate.net

Electrochemical synthesis: An electrochemical approach for the preparation of quinazolinones from alkenes and 2-aminobenzamides has been developed, offering a metal- and catalyst-free, environmentally friendly method. researchgate.net

These catalytic and green chemistry approaches represent a significant advancement in the synthesis of quinazolines, offering more sustainable and efficient alternatives to classical methods.

Data Tables

Table 1: Examples of Synthesized 2-Chloro-N-phenylquinazolin-4-amine Analogues and their Synthetic Approaches

| Compound | Starting Materials | Key Reaction/Conditions | Reference |

| 6-Bromo-2-phenyl-4-(N-methylanilino)quinazoline | 6-Bromo-4-chloro-2-phenylquinazoline, N-methylaniline | Microwave-mediated N-arylation in THF/H₂O | nih.gov |

| 2-Chloro-4-(4-fluoroanilino)-6,7-dimethoxyquinazoline | 2,4-Dichloro-6,7-dimethoxyquinazoline, 4-fluoroaniline | Reflux in isopropanol | researchgate.net |

| N²,N⁴-Disubstituted quinazoline-2,4-diamine | N-substituted 2-chloroquinazoline-4-amine, primary amine | Nucleophilic substitution | digitellinc.com |

| 2-(Morpholin-4-yl)-N-(4-chlorophenyl)quinazoline-4-amine | 4-Chloro-2-(morpholin-4-yl)quinazoline, 4-chloroaniline | Reflux | nih.gov |

| N-Benzyl-4-methylquinazolin-2-amine | 2-Aminoacetophenone, N-benzyl cyanamide | Acid-mediated [4+2] annulation | mdpi.com |

Structure Activity Relationship Sar Studies of 2 Chloro N Phenylquinazolin 4 Amine Derivatives

Impact of Substituents on Biological Activities

The biological profile of 2-chloro-N-phenylquinazolin-4-amine derivatives can be significantly altered by introducing various substituents on both the quinazoline (B50416) ring and the N-phenyl group. These modifications influence the compound's affinity for its target, as well as its pharmacokinetic properties.

Substitutions on the Quinazoline Ring:

At the C-2 Position: The chlorine atom at the 2-position of the lead compound is a common starting point for structural modification. Research has explored replacing the 2-Cl group with other functionalities to enhance anticancer activity. For instance, substituting the chloro group with a trifluoromethyl (CF3) or a dimethylamino group has been investigated to develop potent apoptosis inducers. researchgate.net The introduction of a morpholinyl group at this position has also been shown to yield compounds with significant anti-inflammatory and analgesic activities. nih.gov

At the N-1 and N-3 Positions: The nitrogen atoms within the quinazoline core are critical pharmacophoric elements. SAR studies on quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors have revealed that the N-1 and N-3 atoms are key hydrogen bond acceptors. They form crucial hydrogen bonds with methionine and threonine residues within the ATP-binding site of the kinase, which is essential for tight binding and potent inhibition. mdpi.com

At the C-4 Position: The N-phenylamine (anilino) group at the C-4 position is a hallmark of many potent kinase inhibitors and is considered a privileged moiety for this target class. mdpi.comnih.gov Modifications often involve replacing the phenyl ring with other aromatic or heteroaromatic systems or substituting the secondary amine with other linkers. However, the 4-anilino structure remains a cornerstone for achieving high affinity. nih.gov Studies have also shown that substituting the chlorine at the 4-position (in a precursor) with various amines can lead to compounds with diverse biological activities, including antimicrobial and cytotoxic effects. nih.gov

At the C-6 and C-7 Positions: The benzo ring of the quinazoline scaffold provides another avenue for modification. The introduction of small, electron-rich substituents at these positions can enhance biological activity. nih.gov For example, incorporating a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position through a linker has led to dual EGFR/VEGFR2 inhibitors. mdpi.com Similarly, substitutions on the aniline (B41778) ring at the 4-position, often with electron-withdrawing groups, in combination with modifications at the 6-position of the quinazoline core, have been shown to yield potent anticancer agents. nih.gov

The following table summarizes the impact of various substituents on the biological activity of quinazoline derivatives.

| Position | Substituent | Resulting Biological Activity | Reference(s) |

| C-2 | Trifluoromethyl (-CF3) | Anticancer, Tubulin Polymerization Inhibition | researchgate.net |

| C-2 | Morpholinyl | Anti-inflammatory, Analgesic | nih.gov |

| C-4 | Substituted Anilines | Kinase Inhibition, Anticancer | mdpi.comnih.gov |

| C-6 | Halogens (e.g., -Br, -I) | Antimicrobial, Anticancer | nih.govresearchgate.net |

| C-6/C-7 | Methoxy (B1213986) (-OCH3) | Kinase Inhibition | ijcce.ac.ir |

| C-7 | Nitro-triazole moiety | Dual EGFR/VEGFR2 Inhibition | mdpi.com |

Positional Isomerism and Pharmacological Effects

For example, in a series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines, the position of the phenyl group on the quinazoline skeleton (at C-5, C-6, C-7, or C-8) had a marked influence on antiproliferative activity against various cancer cell lines. mdpi.com Derivatives with the phenyl group at the 7-position exhibited superior activity against ovarian cancer cell lines, while those with the phenyl group at the 8-position were more effective against a human myeloid leukemia cell line. mdpi.com

Similarly, for quinazolinone-based dihydrofolate reductase (DHFR) inhibitors, the orientation of a substituted benzimidazole (B57391) ring at the 3-position of the quinazolinone was critical. Analogues with a 5-substituted benzimidazole showed greater inhibitory potential compared to their 6-substituted counterparts, highlighting the importance of the substituent's spatial orientation. nih.gov

The substitution pattern on the N-phenyl ring at the C-4 position is also a key determinant of activity. SAR studies on inhibitors of the breast cancer resistance protein (BCRP) showed that both meta and para substitutions on the aniline ring were preferred for potent inhibitory activity. nih.gov

The table below illustrates the influence of positional isomerism on the activity of quinazoline derivatives.

| Scaffold | Isomeric Variation | Impact on Pharmacological Effect | Reference(s) |

| Phenylquinazolines | Position of phenyl group (C-5, C-6, C-7, or C-8) | Varied antiproliferative activity against different cancer cell lines. mdpi.com | mdpi.com |

| Quinazolinone-benzimidazoles | 5-substituted vs. 6-substituted benzimidazole | 5-substituted isomers showed greater DHFR inhibition. nih.gov | nih.gov |

| 4-Anilinoquinazolines | Meta vs. Para substitution on the aniline ring | Both positions were found to be favorable for BCRP inhibitory activity. nih.gov | nih.gov |

Stereochemical Considerations in Analogue Design

While extensive SAR studies have focused on substituent effects and positional isomerism, the role of stereochemistry in the design of 2-chloro-N-phenylquinazolin-4-amine analogues is a more nuanced consideration. The core scaffold of 2-chloro-N-phenylquinazolin-4-amine is planar and achiral. However, the introduction of chiral centers, typically through the addition of substituted side chains, would necessitate stereochemical considerations.

When a chiral center is introduced into a drug molecule, it results in the formation of enantiomers—stereoisomers that are non-superimposable mirror images. It is a well-established principle in medicinal chemistry that enantiomers can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may bind with high affinity to a biological target, while the other may be significantly less active or even interact with a different target, potentially leading to off-target effects.

Therefore, in the design of analogues of 2-chloro-N-phenylquinazolin-4-amine, if a substituent introduces a stereocenter, it would be critical to:

Separate the individual enantiomers.

Independently evaluate the biological activity of each enantiomer.

Determine the absolute configuration of the more active enantiomer.

Molecular modeling and docking studies, which are frequently employed in the development of quinazoline derivatives, can provide valuable insights into the preferred three-dimensional conformation of a ligand within its target's binding site. mdpi.comnih.gov These computational tools can help predict which stereoisomer is more likely to achieve an optimal binding orientation, thereby guiding the synthetic focus toward the more potent enantiomer.

Identification of Key Pharmacophoric Elements and Hotspots

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Through extensive research, several key pharmacophoric elements and modification "hotspots" have been identified for the 4-anilinoquinazoline (B1210976) class of compounds.

Key Pharmacophoric Elements:

Quinazoline Core: This bicyclic heterocycle serves as the fundamental scaffold, providing the rigid framework to correctly orient the other pharmacophoric groups. nih.govmdpi.com

4-Anilino Moiety: This group is crucial for high-affinity binding to many protein kinases. The NH linker acts as a hydrogen bond donor, while the phenyl ring engages in hydrophobic and van der Waals interactions within the active site. mdpi.comnih.gov

N-1 and N-3 of the Quinazoline Ring: As mentioned, these nitrogen atoms are critical hydrogen bond acceptors that interact with key residues (e.g., Met793 in EGFR), anchoring the inhibitor in the ATP-binding pocket. mdpi.com

Pharmacophoric Hotspots for Modification:

C-2 Position: This position is a versatile point for introducing a variety of substituents to modulate activity, selectivity, and physicochemical properties. researchgate.netnih.gov

C-6 and C-7 Positions: These positions on the benzo portion of the quinazoline ring are frequently substituted, often with small, lipophilic groups like methoxy or halogens, or with more complex side chains to exploit additional binding pockets and enhance potency. mdpi.comnih.gov

N-Phenyl Ring: The aniline ring is a primary site for substitution to fine-tune the inhibitor's potency and selectivity. Electron-donating and electron-withdrawing groups at the meta and para positions can significantly influence biological activity. nih.govijcce.ac.ir

The following table summarizes the key pharmacophoric features of the 4-anilinoquinazoline scaffold.

| Pharmacophore Feature | Role in Biological Activity | Reference(s) |

| Quinazoline Scaffold | Rigid core for orienting substituents. | nih.govmdpi.com |

| 4-Anilino Group | Essential for high-affinity binding to protein kinases. | mdpi.comnih.gov |

| Quinazoline N-1 Atom | Hydrogen bond acceptor (e.g., with Met793 in EGFR). | mdpi.com |

| Quinazoline N-3 Atom | Participates in water-bridged hydrogen bonds (e.g., with Thr766). | mdpi.com |

| Substituents at C-6/C-7 | Modulate potency and target selectivity. | mdpi.comnih.gov |

| Substituents on N-Phenyl Ring | Fine-tune activity and selectivity. | nih.govijcce.ac.ir |

Biological Evaluation and Preclinical Efficacy Profiling of 2 Chloro N Phenylquinazolin 4 Amine

In Vitro Efficacy Studies in Cellular and Biochemical Models

The versatility of the 2-chloro-N-phenylquinazolin-4-amine framework allows for substitutions that modulate its biological effects, leading to potent activity in a range of preclinical assays.

Derivatives of 2-chloro-N-phenylquinazolin-4-amine have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines. The substitution pattern on both the quinazoline (B50416) core and the N-phenyl ring plays a crucial role in determining the potency and selectivity of these compounds.

One study synthesized a novel series of 2-chloroquinazoline (B1345744) derivatives and evaluated their activity against four cancer cell lines known for high expression of the Epidermal Growth Factor Receptor (EGFR). A standout compound, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide , exhibited potent activity, with IC₅₀ values of 3.68 µM against A549 (non-small cell lung cancer), 10.06 µM against NCI-H1975 (non-small cell lung cancer), 1.73 µM against AGS (gastric adenocarcinoma), and 2.04 µM against HepG2 (hepatocellular carcinoma). nih.gov These activities were noted as being superior or comparable to the established EGFR inhibitor, Gefitinib. nih.gov

In another investigation, a series of quinazoline-chalcone hybrids based on the 2-chloro-4-anilinoquinazoline scaffold was assessed by the U.S. National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. The derivative 14g showed broad and potent growth inhibitory activity, with GI₅₀ values ranging from 0.622 to 1.81 μM across multiple cancer types, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov Its strongest effect was observed against the K-562 leukemia cell line, with a GI₅₀ of 0.622 μM. nih.gov

Furthermore, the pyrimidodiazepine derivative 16c , synthesized from a quinazoline-chalcone precursor, displayed remarkable cytotoxic activity (LC₅₀), proving to be 10.0-fold more potent than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.gov

Table 1: Cytotoxicity of 2-Chloro-N-phenylquinazolin-4-amine Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|---|

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | A549 | Non-Small Cell Lung Cancer | IC₅₀ | 3.68 | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | NCI-H1975 | Non-Small Cell Lung Cancer | IC₅₀ | 10.06 | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | AGS | Gastric Adenocarcinoma | IC₅₀ | 1.73 | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | HepG2 | Hepatocellular Carcinoma | IC₅₀ | 2.04 | nih.gov |

| Quinazoline-chalcone 14g | K-562 | Leukemia | GI₅₀ | 0.622 | nih.gov |

| Quinazoline-chalcone 14g | RPMI-8226 | Leukemia | GI₅₀ | <1.81 | nih.gov |

| Quinazoline-chalcone 14g | HCT-116 | Colon Cancer | GI₅₀ | <1.81 | nih.gov |

| Quinazoline-chalcone 14g | LOX IMVI | Melanoma | GI₅₀ | <1.81 | nih.gov |

| Quinazoline-chalcone 14g | MCF7 | Breast Cancer | GI₅₀ | <1.81 | nih.gov |

The anticancer effects of 2-chloro-N-phenylquinazolin-4-amine derivatives are often attributed to their ability to inhibit key enzymes involved in cell signaling and proliferation. A primary target is the tyrosine kinase family of enzymes.

Kinase Inhibition : Many 4-anilinoquinazoline (B1210976) derivatives are recognized as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, acting through a competitive binding mechanism at the ATP-binding site. nih.gov Some compounds have been developed as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another critical kinase in tumor progression. emanresearch.org For instance, a novel 2-chloro-quinazoline was designed as a dual EGFR/VEGFR-2 inhibitor and was found to be significantly more potent against both enzymes compared to earlier prototypes. nih.gov

In addition to receptor tyrosine kinases, a specific derivative, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , was found to inhibit tubulin polymerization. nih.gov This mechanism is distinct from EGFR inhibition and is characteristic of another class of anticancer agents.

COX-II Inhibition : The quinazoline scaffold has also been explored for its anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. A series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated for their ability to selectively inhibit COX-II. One derivative, compound 5d , emerged as a particularly potent and selective COX-II inhibitor, showing promise for pain and inflammation management. scilit.com

Molecular docking studies have provided insights into the binding interactions of 2-chloro-N-phenylquinazolin-4-amine derivatives with their target enzymes, which function as receptors in these contexts.

For dual EGFR and VEGFR-2 inhibitors, docking analyses revealed that a urea (B33335) fragment in the inhibitor's structure can form crucial hydrogen bonding interactions with key amino acid residues, such as Glu855 and Asp1046, within the VEGFR-2 active site. nih.gov In another study, a potent derivative (compound 8a ) exhibited calculated binding energies of -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2, suggesting a more effective binding with VEGFR-2. ijcce.ac.ir

For antimicrobial applications, docking studies of N,2-diphenylquinazolin-4-amine derivatives against E. coli DNA gyrase B kinase showed binding energies ranging from -3.05 to -6.13 kcal/mol. ijcce.ac.ir The most active compound, N-(4-nitrophenyl)-2-phenylquinazolin-4-amine (3c) , displayed the highest binding energy, indicating a strong interaction with the enzyme's ATP-active pocket. ijcce.ac.ir

A key mechanism contributing to the cytotoxic effects of these compounds is the induction of apoptosis, or programmed cell death. A high-throughput screening identified 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a highly potent inducer of apoptosis, with an EC₅₀ for caspase-3 activation of just 2 nM in T47D breast cancer cells. nih.gov The activation of executioner caspases like caspase-3 is a hallmark of apoptosis.

Further studies on related phenylquinazoline derivatives showed that they can trigger the intrinsic apoptosis pathway. nih.gov This involves the downregulation of anti-apoptotic proteins like BCL-2 and BCL-XL, which in turn promotes the release of mitochondrial cytochrome c into the cytoplasm, a critical step in activating the caspase cascade. nih.gov The ability of these compounds to antagonize the pro-survival activity of the BCL-2 family highlights their potential to overcome chemoresistance in cancer cells. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy. The anti-angiogenic potential of 4-anilinoquinazoline derivatives has been linked to their inhibition of VEGFR-2. nih.gov

In vitro and in vivo studies on a lead compound, RB1 , demonstrated significant anti-angiogenic effects. nih.gov The compound was shown to reduce vessel sprouting in the peritoneum of tumor-bearing mice and induce an avascular zone in the chorioallantoic membrane (CAM) model of a chick embryo. nih.gov These effects are consistent with the inhibition of signaling pathways that control endothelial cell proliferation and vessel formation. Molecular docking studies further supported the dual inhibitory potential of this class of compounds against both VEGFR-2 and EGFR. nih.gov

The quinazoline core is also a valuable pharmacophore for developing antimicrobial agents. Structure-activity relationship studies have revealed that substitutions at the 2 and 4 positions of the quinazoline ring, particularly with amine or substituted amine groups, can enhance antimicrobial activity. nih.gov

A series of N,2-diphenylquinazolin-4-amine derivatives were tested against a panel of bacterial and fungal strains. ijcce.ac.ir The compounds generally showed greater potency against Gram-positive bacteria than Gram-negative bacteria. Notably, N-(3-chlorophenyl)-2-phenylquinazolin-4-amine (3e) demonstrated potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.0039 mg/mL, which was equal to the reference drug. ijcce.ac.ir Another derivative, 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine (B178648) (3g) , was highly active against Pseudomonas aeruginosa (MIC = 0.0625 mg/mL). ijcce.ac.ir

These compounds also exhibited significant antifungal activity. Both compound 3g and N-(4-nitrophenyl)-2-phenylquinazolin-4-amine (3c) showed remarkable activity against Candida albicans, with an MIC of 0.0625 mg/mL. ijcce.ac.ir

Table 2: Antimicrobial Activity of N-phenylquinazolin-4-amine Derivatives

| Compound | Microorganism | Strain Type | MIC (mg/mL) | Source |

|---|---|---|---|---|

| N-(3-chlorophenyl)-2-phenylquinazolin-4-amine (3e) | Staphylococcus aureus | Gram-positive Bacteria | 0.0039 | ijcce.ac.ir |

| 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine (3g) | Pseudomonas aeruginosa | Gram-negative Bacteria | 0.0625 | ijcce.ac.ir |

| N-(4-nitrophenyl)-2-phenylquinazolin-4-amine (3c) | Candida albicans | Fungus | 0.0625 | ijcce.ac.ir |

| 1-phenyl-2-(2-phenylquinazolin-4-yl) hydrazine (3g) | Candida albicans | Fungus | 0.0625 | ijcce.ac.ir |

In Vivo Preclinical Efficacy Studies in Animal Models

Evaluation in Disease Models (e.g., xenograft models for cancer, leishmaniasis models)

There is no available information on the in vivo efficacy of 2-chloro-N-phenylquinazolin-4-amine in any disease models. This includes a lack of data from xenograft models, which are commonly used to assess the anti-cancer potential of new chemical entities, and from models of infectious diseases like leishmaniasis.

Pharmacodynamic Biomarker Analysis in Animal Models

No studies have been published that describe the pharmacodynamic effects of 2-chloro-N-phenylquinazolin-4-amine in animal models. Consequently, there is no information on biomarkers that could be used to measure the compound's biological activity or its engagement with potential therapeutic targets in a living organism.

Molecular Mechanisms of Action and Target Identification

Identification of Molecular Targets

Investigations have revealed that derivatives of 2-chloro-N-phenylquinazolin-4-amine can interact with a diverse range of protein targets, primarily enzymes. The specific molecular targets identified are often dependent on the further substitutions made to the quinazoline (B50416) core.

Specific Kinases: The quinazoline scaffold is famously associated with kinase inhibition.

Diacylglycerol Kinase (DGK) : The compound is explicitly identified as a diacylglycerol kinase modulating compound. google.comgoogleapis.com DGK enzymes are critical regulators of cellular signaling, converting the second messenger diacylglycerol (DAG) into phosphatidic acid (PA). googleapis.com There are ten human isozymes of DGK, and modulation of their activity can impact pathways involved in cancer and immune diseases. googleapis.com

Epidermal Growth Factor Receptor (EGFR) : The 4-anilinoquinazoline (B1210976) scaffold is a cornerstone of many marketed EGFR inhibitors. rsc.org Probes synthesized from 2-chloro-N-phenylquinazolin-4-amine have been used to study these inhibitors, confirming its role as a key precursor for targeting EGFR. rsc.org Tyrosine kinase inhibitors (TKIs) derived from this scaffold can also target receptors for fibroblast growth factor (FGF), platelet-derived growth factor (PDGF), and vascular endothelial growth factor (VEGF). google.com

p97 ATPase : While not a direct inhibitor, 2-chloro-N-phenylquinazolin-4-amine is the immediate precursor for N2,N4-diphenylquinazoline-2,4-diamine, which was investigated in a structure-activity relationship study for p97 ATPase inhibition. nih.gov p97 is an ATPase associated with diverse cellular activities (AAA), playing a critical role in protein homeostasis. nih.gov

Dihydrofolate Reductase (DHFR) : The quinazoline class of compounds has been reported as potential inhibitors of dihydrofolate reductase. acs.orgnih.gov This has been particularly explored in the context of antileishmanial drug discovery, where DHFR is a validated drug target in the Leishmania parasite. acs.orgnih.gov Patents also list DHFR as a potential target for therapeutic agents derived from this chemical series. google.comgoogle.com

Cyclooxygenase (COX) Enzymes : Patent literature suggests that dual inhibitors of COX-2 and other enzymes can be developed from related structures, indicating a potential, though less direct, link to the cyclooxygenase pathway. google.com

Heme : In the context of antimalarial research, 2-chloro-N-phenylquinazolin-4-amine is used to synthesize compounds that inhibit hemozoin formation in Plasmodium falciparum. nih.gov This suggests that its derivatives can interact with heme, preventing its detoxification by the parasite. nih.gov

| Target Class | Specific Target | Therapeutic Area/Process | Source |

| Kinases | Diacylglycerol Kinase (DGK) | Cancer, Immune Disease | google.comgoogleapis.com |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | rsc.org | |

| p97 ATPase (via derivatives) | Protein Homeostasis, Cancer | nih.gov | |

| Reductases | Dihydrofolate Reductase (DHFR) | Antileishmanial | acs.orgnih.gov |

| Other Enzymes | Cyclooxygenase (COX) Enzymes | Inflammation | google.com |

| Other Molecules | Heme | Antimalarial | nih.gov |

Elucidation of Signaling Pathways Modulation

The modulation of molecular targets by 2-chloro-N-phenylquinazolin-4-amine and its derivatives directly impacts key cellular signaling pathways.

Diacylglycerol (DAG) Signaling : By modulating DGK, compounds from this family can alter the balance between DAG and phosphatidic acid (PA). googleapis.com This is significant because both are crucial lipid second messengers that control a multitude of cellular processes, including cell proliferation, differentiation, and metabolism. googleapis.com

Receptor Tyrosine Kinase (RTK) Pathways : As a precursor to EGFR inhibitors, the compound is linked to the modulation of signaling cascades initiated by the binding of growth factors to EGFR. This includes pathways central to cell proliferation and survival, which are often dysregulated in cancer.

Protein Homeostasis Pathways : Derivatives targeting p97 ATPase can affect multiple p97-dependent processes. nih.gov These include endoplasmic-reticulum-associated degradation (ERAD), ubiquitin-dependent protein degradation, and autophagy, all of which are vital for maintaining cellular protein quality control. nih.gov

Protein-Ligand Interaction Studies

Understanding the binding of 2-chloro-N-phenylquinazolin-4-amine derivatives to their targets is crucial for rational drug design.

Docking Simulations : Molecular docking studies have been employed to predict the binding modes of quinazoline-based compounds. These computational methods help visualize how the ligand fits into the active site of a target protein, such as a kinase, and inform further chemical modifications to improve potency and selectivity.

Binding to EGFR : The 4-anilinoquinazoline scaffold is known to form key interactions within the ATP-binding pocket of EGFR. The nitrogen atoms in the quinazoline ring typically form hydrogen bonds with the hinge region of the kinase domain, anchoring the inhibitor. The aniline (B41778) group often extends into a hydrophobic pocket, and substitutions on this ring can be tailored to interact with specific amino acid residues, conferring selectivity. rsc.org

Target Engagement Probes : Chemical probes have been synthesized from 2-chloro-N-phenylquinazolin-4-amine to study target engagement in complex biological systems. rsc.org For instance, these probes can be used in cell lysates for in-gel fluorescence analysis to confirm that they label the intended target, such as EGFR. rsc.org

Gene Expression Profiling in Response to Compound Exposure

There is currently no specific information available in the reviewed scientific literature regarding gene expression profiling or microarray analysis conducted directly in response to exposure to 2-chloro-N-phenylquinazolin-4-amine. Such studies are typically performed on the more advanced, biologically active derivatives to understand their broader impact on cellular transcription.

Proteomic Analysis of Compound-Treated Biological Systems

While direct proteomic studies on 2-chloro-N-phenylquinazolin-4-amine are not detailed, proteomic techniques have been instrumental in evaluating its derivatives.

Identification of Off-Target Effects : Proteomic analysis has been used to assess the selectivity of advanced inhibitors derived from the quinazoline scaffold. For example, a proteomic analysis was used to confirm that a potent p97 inhibitor derived from this series did not significantly inhibit a large panel of kinases, highlighting its specificity. nih.gov

Confirmation of Target Engagement : As mentioned, chemical probes derived from 2-chloro-N-phenylquinazolin-4-amine are utilized in proteomic workflows. rsc.org Techniques like in-gel fluorescence scanning of cell lysates treated with these probes can identify and confirm the binding to target proteins within the native proteome. rsc.org A research group also reported a proteomic analysis of cofactors that interact with p97, the target of a derivative. nih.gov

Computational Chemistry and Rational Design of 2 Chloro N Phenylquinazolin 4 Amine Analogues

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. lums.ac.ir This method is instrumental in understanding the interactions between 2-chloro-N-phenylquinazolin-4-amine analogs and their biological targets.

Research has shown that 4-anilinoquinazoline (B1210976) derivatives are effective inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. lums.ac.irnih.gov Molecular docking studies have been performed to elucidate the binding modes of these compounds within the ATP-binding site of EGFR. nih.govnih.gov For instance, docking analyses of N,2-diphenylquinazolin-4-amine derivatives into the active site of E. coli DNA gyrase revealed potential binding modes and calculated binding energies. lums.ac.ir Similarly, docking studies of indole-aminoquinazoline hybrids into the ATP binding site of EGFR have provided insights into their anticancer properties. nih.gov

In one study, a series of novel 4-anilinoquinazoline derivatives were designed and docked into the EGFR and VEGFR-2 receptor sites. The results indicated that a compound bearing a diethylamine (B46881) and a 4-bromo-2-fluoroaniline (B1266173) moiety exhibited strong binding affinities for both receptors. ijcce.ac.ir Another study focused on 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives as selective COX-II inhibitors, using molecular docking to justify the activity profile of the most potent compound. researchgate.netnih.govnih.gov

The binding energy, a key output of docking simulations, provides an estimation of the binding affinity between the ligand and the target. For example, the N-(4-nitrophenyl)-2-phenylquinazolin-4-amine derivative showed the highest binding energy of -6.13 kcal/mol when docked with E. coli DNA gyrase B kinase. lums.ac.ir

| Derivative Class | Target Protein | Key Findings |

| N,2-diphenylquinazolin-4-amines | E. coli DNA gyrase | Identified binding modes and energies. lums.ac.ir |

| Indole-aminoquinazolines | EGFR-TK | Elucidated binding within the ATP site. nih.gov |

| 4-Anilinoquinazolines | EGFR and VEGFR-2 | Showed effective binding with VEGFR-2. ijcce.ac.ir |

| 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines | COX-II | Justified the activity profile of potent compounds. researchgate.netnih.govnih.gov |

| Quinazoline-based pyrimidodiazepines | DNA, EGFR, VEGFR-2 | Displayed strong binding affinities. semanticscholar.orgrsc.org |

Molecular Dynamics Simulations for Binding Conformation and Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-protein complex over time. MD simulations have been employed to study the binding of quinazolinone-based derivatives to their targets. researchgate.net These simulations can confirm the stability of binding conformations predicted by docking and provide insights into the flexibility of both the ligand and the protein. For instance, MD simulations were used to assess the binding affinity of certain quinazoline derivatives against EGFR and its mutated form. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (2D and 3D)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This approach is categorized into 2D-QSAR and 3D-QSAR. nih.gov

2D-QSAR: This method uses molecular descriptors calculated from the 2D representation of molecules to build a mathematical model. nih.gov Studies on quinazoline derivatives have utilized 2D-QSAR to predict their anti-Trypanosoma cruzi activity. eurekaselect.com

3D-QSAR: This approach considers the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. nih.gov These models have been successfully applied to quinazoline derivatives to predict their anticancer activities. For example, a 3D-QSAR model was developed for quinazolinone derivatives containing hydrazone structures, showing good predictive ability for their antitumor activities. rsc.org In another study, 3D-QSAR models were constructed for quinazoline-4(3H)-one analogs as EGFR inhibitors, leading to the design of more potent agents. nih.gov Research on 2-(morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives also employed 3D-QSAR to understand the structure-activity relationship. researchgate.netnih.gov

A study on quinazoline compounds as potential drugs for osteosarcoma constructed both 2D and 3D-QSAR models. The 3D-QSAR model showed high stability and predictive power, with a Q² of 0.63 and an R² of 0.987. nih.gov Similarly, a QSAR model for quinazolin-4(3H)-one derivatives as breast cancer inhibitors yielded a statistically significant model with an R² of 0.919. researchgate.netphysiciansweekly.com

| Parameter | Value |

| Q² (Cross-validated R²) | 0.63 |

| R² (Non-cross-validated R²) | 0.987 |

| Low Error Values | 0.05 |

Source: nih.gov

Ligand-Based and Structure-Based Design Approaches

The design of novel 2-chloro-N-phenylquinazolin-4-amine analogs often employs both ligand-based and structure-based design strategies.

Ligand-based design is utilized when the 3D structure of the target is unknown. This approach relies on the knowledge of molecules that bind to the biological target of interest. researchgate.net QSAR models are a key component of ligand-based design. researchgate.net For example, a ligand-based approach was used to design more potent quinazolin-4(3H)-one molecules as breast cancer inhibitors. researchgate.netphysiciansweekly.com

Structure-based design , on the other hand, is employed when the 3D structure of the target protein is available. This allows for the design of molecules that can fit into the target's binding site. Molecular docking is a primary tool in structure-based design. The design of novel quinazoline derivatives as phosphodiesterase 7 inhibitors involved introducing various heterocyclic rings to the quinazoline nucleus based on structural insights. nih.gov

The combination of these approaches is powerful. For instance, the development of pyrimidodiazepines based on the 2-chloro-4-anilinoquinazoline scaffold involved synthesizing a new series of compounds and then using molecular docking to examine their binding to DNA, EGFR, and VEGFR-2 receptors. semanticscholar.orgrsc.org

In Silico Prediction of Theoretical ADME/Tox Properties (Excluding experimental data)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. In silico tools play a crucial role in predicting these properties at an early stage of drug discovery, helping to filter out compounds with unfavorable profiles.

For quinoline (B57606) derivatives, in silico ADME/Tox profiling has been conducted to predict properties like oral bioavailability, gastrointestinal absorption, and potential liver or CNS adverse effects. arabjchem.orgsemanticscholar.org For example, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives included in silico predictions of their ADME and toxicity profiles. nih.govresearchgate.net These predictions can assess a compound's drug-likeness based on criteria such as Lipinski's rule of five. semanticscholar.org For instance, a study on benzimidazole (B57391) derivatives and their cobalt coordination compounds predicted that the ligands were moderately soluble, while a cobalt complex was poorly soluble. mdpi.com

Analytical Methodologies in 2 Chloro N Phenylquinazolin 4 Amine Research

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are indispensable for separating and quantifying "2-chloro-N-phenylquinazolin-4-amine" and its analogues from reaction mixtures and for assessing the purity of the final products.

Thin-Layer Chromatography (TLC): TLC is a universally used technique for monitoring the progress of chemical reactions in real-time. scispace.com For instance, in the synthesis of various quinazoline (B50416) derivatives, TLC analysis on silica (B1680970) gel plates (GF254) is a standard procedure to determine the completion of a reaction step. scispace.com The choice of an appropriate solvent system, often a mixture of hexane (B92381) and ethyl acetate, allows for the effective separation of the product from starting materials and byproducts. scielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the final purity assessment and quantification of "2-chloro-N-phenylquinazolin-4-amine" derivatives. resolvemass.ca Its high resolution and sensitivity make it ideal for detecting and quantifying trace impurities. HPLC is frequently used in stability testing and for creating impurity profiles of synthesized compounds, ensuring the quality and consistency of research samples. resolvemass.ca The reproducibility of HPLC makes it a reliable method for routine quality control in a research setting. resolvemass.ca

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile analogues of "2-chloro-N-phenylquinazolin-4-amine," GC-MS offers exceptional resolution and quantification accuracy. resolvemass.ca This technique is particularly useful in pharmacokinetic studies where the analysis of volatile metabolites might be necessary. resolvemass.ca

Spectroscopic Methods for Structural Elucidation of Novel Analogues (e.g., NMR, MS, IR)

Spectroscopic techniques are paramount for the definitive structural confirmation of "2-chloro-N-phenylquinazolin-4-amine" and its newly synthesized analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the detailed molecular structure of organic compounds. In the characterization of quinazoline derivatives, ¹H NMR provides information on the chemical environment of protons, including their number, connectivity, and spatial arrangement. scispace.comnih.gov For example, the chemical shifts (δ) and coupling constants (J) of aromatic protons can confirm the substitution pattern on the quinazoline and phenyl rings. nih.govrsc.org Similarly, ¹³C NMR provides data on the carbon framework of the molecule. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. scispace.comnih.gov Electrospray ionization (ESI) is a common mode used for quinazoline derivatives, often coupled with a liquid chromatography system (LC-MS). scispace.com The molecular ion peak ([M+H]⁺) confirms the molecular formula of the target compound. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. nih.govnih.gov Characteristic absorption bands can confirm the presence of N-H, C=O, and C-Cl bonds, which are key structural features of "2-chloro-N-phenylquinazolin-4-amine" and its derivatives. nih.gov For instance, in the analysis of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, characteristic IR bands were observed for N-H stretching, C=O stretching, and asymmetric and symmetric stretching of the SO₂ group. nih.gov

Interactive Data Table: Spectroscopic Data for a Representative Quinazoline Derivative

| Technique | Observed Data (for a representative analogue) | Interpretation |

| ¹H NMR (400 MHz, DMSO) | δ 9.98 (s, 1H, NH), 7.96-7.11 (m, aromatic H), 4.19- 3.93 (m, H of OCH3), 2.37-2.31 (m, H, CH3) | Confirms the presence of an amine proton, aromatic protons, methoxy (B1213986) groups, and a methyl group. |

| IR (KBr) | 3455.53 (N–H str.), 3056.96 (C–H str., Ar), 1687.80 (C=O), 1592.15 (N–H bend), 1308.72 (asym. SO₂ str.) nih.gov | Indicates the presence of N-H, aromatic C-H, carbonyl, and sulfonyl functional groups. |

| MS (ESI) | m/z calcd for C₁₄H₁₀FN₂O⁺ [M + H⁺] 241.0772, found 241.0770 rsc.org | The observed mass-to-charge ratio confirms the elemental composition of the molecule. |

Method Development for Biological Sample Analysis in Preclinical Studies

The transition from in vitro to in vivo preclinical studies necessitates the development of robust bioanalytical methods to quantify "2-chloro-N-phenylquinazolin-4-amine" and its metabolites in complex biological matrices like plasma, serum, and tissue. resolvemass.cachromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. researchgate.netchromatographyonline.com The development of an LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interferences from the biological matrix. nih.gov Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. researchgate.netnih.gov The goal is to achieve high recovery of the analyte while minimizing matrix effects. resolvemass.ca

Chromatographic Separation: An appropriate HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is developed to separate the analyte from endogenous components and potential metabolites. This involves optimizing the column, mobile phase, and gradient conditions.

Mass Spectrometric Detection: The mass spectrometer is typically a triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. researchgate.net

Method Validation: Once developed, the bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. researchgate.net Validation parameters include accuracy, precision, selectivity, sensitivity (lower limit of quantification), linearity, recovery, and stability of the analyte in the biological matrix under various storage conditions. researchgate.net

The development of such validated bioanalytical methods is crucial for conducting pharmacokinetic, toxicokinetic, and bioequivalence studies, which are essential components of preclinical drug development. nih.gov

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Chemical Probes Based on 2-Chloro-N-phenylquinazolin-4-amine Scaffold

The inherent properties of the quinazoline (B50416) ring system make it an excellent scaffold for the design of chemical probes. These probes are instrumental in studying biological processes and target engagement.

Recent advancements have seen the development of quinazolinone-based fluorescent probes for detecting specific molecules like carbon monoxide. nih.gov These probes often work on a "turn-on" mechanism, where the fluorescence is enhanced upon reacting with the target molecule, a process attributed to internal charge transfer (ICT). nih.gov The quinazoline scaffold can be conjugated with various fluorophores, such as coumarin (B35378) and fluorescein, to create probes with high sensitivity and low toxicity for visualizing biological targets like α1-adrenergic receptors. nih.gov The amenability of the quinazoline structure, particularly at the amide nitrogen, allows for the attachment of bulky fluorescent groups without compromising binding affinity. unipi.it

Future research could focus on adapting the 2-chloro-N-phenylquinazolin-4-amine scaffold to create novel probes. The chlorine atom at the 2-position offers a reactive handle for introducing different functionalities, including fluorophores or photoaffinity labels. By systematically modifying the phenyl ring and the amine at the 4-position, researchers can fine-tune the probe's selectivity and photophysical properties for specific biological targets.

Table 1: Examples of Quinazoline-Based Probes

| Probe Type | Target | Mechanism/Features |

| Fluorescent Probe | α1-Adrenergic Receptors | Conjugation of quinazoline with coumarin or fluorescein. nih.gov |

| "Turn-On" Fluorescent Probe | Carbon Monoxide | Reduction of a nitro group to an amino group, initiating fluorescence via ICT. nih.gov |

| Fluorescent Probe | Translocator Protein (TSPO) | Fluorescent labeling at the amide nitrogen of the quinazoline scaffold. unipi.it |

Strategies for Lead Optimization and Compound Derivatization

Lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For quinazoline-based compounds, including 2-chloro-N-phenylquinazolin-4-amine, several general strategies can be employed.

A common approach involves the iterative process of synthesizing and testing new analogues in vitro to assess their potency and ADME (absorption, distribution, metabolism, and excretion) properties. youtube.com Promising candidates are then evaluated in vivo. youtube.com For the 2-chloro-N-phenylquinazolin-4-amine scaffold, derivatization can be systematically explored at several key positions. The chlorine at the 2-position is a versatile point for substitution reactions. magtechjournal.com The N-phenyl group at the 4-position can be modified with various substituents to explore structure-activity relationships (SAR). nih.gov Additionally, modifications at other positions on the quinazoline ring, such as the 6-position, have been shown to influence biological activity. frontiersin.orgacs.org

Quantitative structure-activity relationship (QSAR) models are powerful tools in lead optimization. acs.orgnih.gov By analyzing the relationship between the chemical structure and biological activity of a series of compounds, QSAR can guide the design of new derivatives with improved properties. nih.gov For instance, studies have shown that introducing electronegative substituents at certain positions of the quinazoline ring can enhance inhibitory activity against specific targets. acs.orgnih.gov

General Lead Optimization Strategies:

In Vitro-In Vivo Correlation (IVIVC): Ensuring that results from rapid in vitro assays are predictive of in vivo activity is crucial for efficient lead optimization. youtube.com

Structural Modification: Systematically altering the lead compound's structure to improve properties like potency, permeability, and solubility. youtube.com

Fragment-Based Design: Integrating fragment-based approaches with QSAR and machine learning can enhance the rational design of novel molecules. acs.org

Exploration of Polypharmacology and Multi-Target Approaches

The complexity of many diseases, such as cancer and Alzheimer's, has spurred interest in multi-target drugs that can modulate several biological pathways simultaneously. nih.govnih.gov This approach, known as polypharmacology, can offer improved therapeutic efficacy and potentially reduce the development of drug resistance. nih.gov

The quinazoline scaffold is well-suited for the development of multi-target agents due to its ability to interact with a wide range of biological targets. nih.govnih.gov For example, quinazoline derivatives have been designed as dual inhibitors of targets like VEGFR-2 and HDAC, or as multi-targeting agents for Alzheimer's disease by inhibiting both cholinesterases and β-secretase. nih.govnih.gov

Starting with the 2-chloro-N-phenylquinazolin-4-amine core, researchers can employ a molecular hybridization strategy. This involves combining the quinazoline pharmacophore with other known bioactive scaffolds to create hybrid molecules with multi-faceted biological activity. nih.gov For instance, hybrids of quinazolinone with moieties like triazole or thiazolidin-4-one have been synthesized and evaluated for their anticancer and antimicrobial activities. nih.gov

Table 2: Examples of Multi-Target Quinazoline Derivatives

| Compound Class | Targets | Therapeutic Area |

| Quinazoline Hybrids | VEGFR-2 and HDAC | Cancer nih.gov |

| Quinazoline Derivatives | Cholinesterases and β-secretase | Alzheimer's Disease nih.gov |

| Quinazoline-Thiazolidinone Hybrids | Not specified | Antimicrobial nih.gov |

Emerging Research Areas for Quinazoline-Based Compounds

The versatility of the quinazoline scaffold continues to open up new avenues of research. ymerdigital.commdpi.com While traditionally explored for their anticancer, antimicrobial, and anti-inflammatory properties, quinazoline derivatives are now being investigated in a broader range of therapeutic areas. ymerdigital.comnih.govresearchgate.net

Emerging areas of research for quinazoline-based compounds include:

Neurodegenerative Diseases: Beyond Alzheimer's, the potential of quinazolines to modulate targets relevant to other neurodegenerative conditions is an active area of investigation. mdpi.com

Antiviral Agents: Quinazoline analogues have shown promise in combating certain viral infections, including Hepatitis C and Japanese Encephalitis. mdpi.com

Antitubercular Agents: The quinazoline scaffold is being explored for the development of new drugs to treat tuberculosis. nih.govmdpi.com

Metabolic Disorders: Certain quinazoline derivatives have been investigated for their potential in managing diabetes. researchgate.net

The continued exploration of the chemical space around the quinazoline nucleus, including derivatives of 2-chloro-N-phenylquinazolin-4-amine, is expected to yield novel compounds with diverse and potent biological activities, further solidifying the importance of this scaffold in medicinal chemistry. magtechjournal.comrsc.orgrsc.org

Q & A

Q. Table 1: Key Spectroscopic Data for Characterization

How can 3D-QSAR models guide the optimization of bioactivity in derivatives of 2-chloro-N-phenylquinazolin-4-amine?

Advanced Research Question

3D-QSAR (Quantitative Structure-Activity Relationship) models leverage steric, electrostatic, and hydrophobic field descriptors to correlate structural features with bioactivity. For morpholine-substituted quinazolines, pharmacophoric substitutions (e.g., halogen placement, morpholine ring size) are mapped to activity trends. Contour plots from Comparative Molecular Field Analysis (CoMFA) can identify regions where bulky substituents enhance binding (e.g., para-substituted phenyl groups) .

Q. Methodological Steps :

Generate aligned conformers of active/inactive derivatives.

Derive CoMFA/CoMSIA fields using DFT-optimized geometries.

Validate models via bootstrapping or cross-validation (e.g., q² > 0.5).

What spectroscopic and computational methods validate the electronic properties of 2-chloro-N-phenylquinazolin-4-amine?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), dipole moments, and electrostatic potential surfaces. These align with experimental UV-Vis spectra and redox potentials. For example, exact exchange terms in hybrid functionals improve thermochemical accuracy (average error < 3 kcal/mol in atomization energies) .

Q. Table 2: Computational Parameters for DFT Analysis

| Functional | Basis Set | Application | Error Range |

|---|---|---|---|

| B3LYP | 6-31G* | HOMO-LUMO gap, charge distribution | ±2.4 kcal/mol |

| M06-2X | def2-TZVP | Solvation effects in binding affinity | ±5 kcal/mol |

How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?

Advanced Research Question

Discrepancies in yields often arise from variations in reaction conditions (temperature, solvent polarity, catalyst loading). Systematic optimization via Design of Experiments (DoE) is recommended:

- Factors to test : Solvent (DMF vs. THF), temperature (80–120°C), stoichiometry (1:1 to 1:1.2 amine:quinazoline).

- Response variables : Yield, purity (HPLC > 98%).

- Statistical tools : ANOVA or response surface methodology (RSM) to identify critical parameters .

What strategies enhance target binding affinity through quinazoline core modifications?

Advanced Research Question

Key modifications include:

- Halogenation : 2-Chloro groups improve π-π stacking with hydrophobic enzyme pockets.

- Morpholine substitution : Enhances solubility and hydrogen-bonding capacity (e.g., morpholinylpropoxy groups in kinase inhibitors) .

- Phenyl ring diversification : Electron-withdrawing groups (e.g., -F, -CF₃) at the para position increase metabolic stability .

What impurities are commonly observed during synthesis, and how are they controlled?

Basic Research Question

Major impurities include:

- Dechlorinated byproducts : Detected via LC-MS at m/z 509.5 (M+H)+.

- Incomplete coupling intermediates : Identified by residual aniline peaks in NMR.

Mitigation strategies : - Use excess coupling agents (e.g., EDC/HOBt).

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

How are physicochemical properties (e.g., logP, pKa) determined for this compound?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.